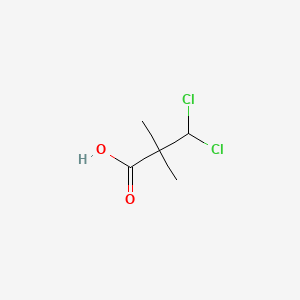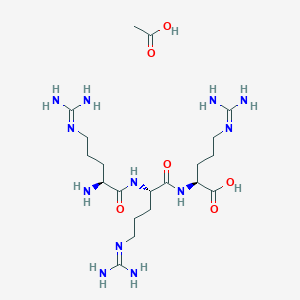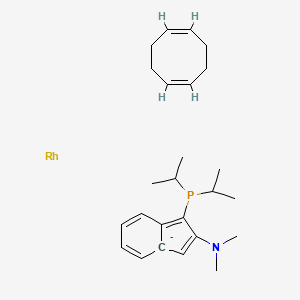
Erbium(III) 2,4-pentanedionate, REacton®, 99.9% (REO)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium(III) 2,4-pentanedionate, REacton®, 99.9% (REO) is a chemical compound commonly used in various catalysts and catalytic reagents for organic synthesis . It is also used for glass coloring, as an amplifier in fiber optics, and in lasers for medical and dental purposes .
Molecular Structure Analysis
The molecular formula of Erbium(III) 2,4-pentanedionate, REacton®, 99.9% (REO) is C15H21ErO6 . The IUPAC name is erbium (3+) tris (2,4-dioxopentan-3-ide) . The SMILES representation is [Er+3].CC (=O) [CH-]C ©=O.CC (=O) [CH-]C ©=O.CC (=O) [CH-]C ©=O .Physical And Chemical Properties Analysis
The molecular weight of Erbium(III) 2,4-pentanedionate, REacton®, 99.9% (REO) is not specified in the search results. The product has a maximum of 0.1% total rare earth oxide impurities .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Erbium(III) complexes, including those with 2,4-pentanedionate, have been actively researched for their application in near-infrared organic light-emitting diodes (NIR-OLEDs). These complexes exhibit characteristic near-infrared (NIR) luminescence, making them suitable for use in OLEDs that operate in the NIR region. For instance, solution-processed OLEDs incorporating Erbium(III) 2,4-pentanedionate complexes have demonstrated efficient NIR emission, particularly in the C-band transmission window, which is crucial for telecommunications applications (Martín‐Ramos et al., 2014).
Photoluminescence and Magnetic Properties
Erbium(III) 2,4-pentanedionate complexes are also explored for their unique photoluminescent and magnetic properties. These complexes, when excited in the ultraviolet region, display luminescence in the NIR range due to the antenna effect, which is pivotal for applications in optical devices and sensors. Additionally, some of these complexes exhibit slow magnetic relaxation behavior, indicating potential use in the field of quantum computing and information storage (Silva et al., 2014).
Supramolecular Chemistry
The chemistry of Erbium(III) 2,4-pentanedionate is also significant in the development of supramolecular structures, especially those involving multichromophoric complexes. These structures are of interest due to their ability to control energy and electron transfer processes, which is crucial for photonic applications. The synthetic routes to create these ligands and their incorporation into larger molecular assemblies highlight the versatility and potential of erbium complexes in materials science (Olivier et al., 2011).
Separation and Preconcentration
Erbium(III) 2,4-pentanedionate complexes have also been applied in the field of analytical chemistry, particularly in the preconcentration and separation of rare earth elements. Ion-imprinted polymer particles utilizing erbium complexes have shown high selectivity and efficiency in capturing erbium ions from complex matrices, which is vital for environmental monitoring and the recycling of rare earth elements from electronic waste (Kala et al., 2004).
Safety and Hazards
Wirkmechanismus
Erbium(III) acetylacetonate hydrate, also known as Erbium(III) 2,4-pentanedionate, REacton®, 99.9% (REO), is a complex inorganic compound that includes erbium, a rare earth element, along with organic acetylacetonate ligands and water molecules .
Target of Action
It is often used as a constituent in the preparation of tris(acetylacetonate)mono(bathophenanthroline)erbium(iii), [er(acac)3(bath)] .
Mode of Action
The mode of action of Erbium(III) acetylacetonate hydrate is primarily through its interactions with other compounds in a reaction. It is often used as a catalyst in various chemical reactions
Biochemical Pathways
Its primary use is in the preparation of other compounds, such as mono dispersed lanthanide oxide nanodisks , rather than directly interacting with biological systems.
Result of Action
The result of the action of Erbium(III) acetylacetonate hydrate is primarily the formation of other compounds. For example, it can be used in the preparation of tris(acetylacetonate)mono(bathophenanthroline)erbium(III), [Er(acac)3(bath)] , and mono dispersed lanthanide oxide nanodisks .
Eigenschaften
IUPAC Name |
erbium;(Z)-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXSKGOXFIMTKO-LNTINUHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Er] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Er] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ErO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70949-24-5 |
Source


|
| Record name | Erbium(III) acetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)













